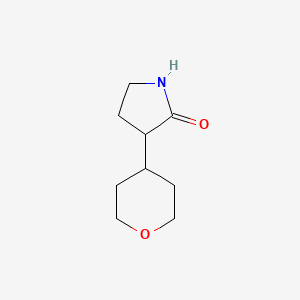

3-(Oxan-4-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Oxan-4-yl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as pyrrolidines . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . The pyrrolidine ring in this compound is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde . The synthetic strategies used for pyrrolidines include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The structure of “3-(Oxan-4-yl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

- Kinase Inhibition : Researchers have explored derivatives of 3-(oxan-4-yl)pyrrolidin-2-one for their kinase inhibitory activity. Some compounds exhibited nanomolar activity against CK1γ and CK1ε, suggesting potential as kinase inhibitors .

- Anticancer Agents : Although not as potent as doxorubicin, certain derivatives showed improved activity against cancer cells. Further modifications could enhance their efficacy .

- Pyrrolidin-2-one Scaffold : The presence of the pyrrol-2-one fragment in drugs and natural compounds has attracted attention for novel synthetic methods. Pyrrolidin-2-ones have been used in the synthesis of alkaloids and unusual β-amino acids, such as statins and their derivatives .

Medicinal Chemistry and Drug Discovery

Synthetic Methodology

Orientations Futures

The pyrrolidine ring and its derivatives, including “3-(Oxan-4-yl)pyrrolidin-2-one”, have great potential in drug discovery due to their versatile scaffold . Future research could focus on exploring the biological activity of these compounds and their potential applications in the treatment of various diseases.

Mécanisme D'action

“3-(Oxan-4-yl)pyrrolidin-2-one” belongs to the class of compounds known as pyrrolidinones . Pyrrolidinones are a group of organic compounds containing a pyrrolidin-2-one moiety, which consists of a pyrrolidine ring bearing a ketone at the 2-position .

Mode of Action

Pyrrolidinones often interact with their targets through hydrogen bonding, given the presence of a carbonyl group .

Biochemical Pathways

Pyrrolidinones are often involved in a wide range of biological activities .

Pharmacokinetics

Pyrrolidinones are generally well-absorbed due to their polarity and can cross biological membranes .

Result of Action

Pyrrolidinones often exhibit a wide range of biological activities .

Action Environment

Factors such as ph and temperature can affect the stability and activity of many organic compounds .

Propriétés

IUPAC Name |

3-(oxan-4-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9-8(1-4-10-9)7-2-5-12-6-3-7/h7-8H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTILWDIYXONEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yl)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2697238.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide](/img/structure/B2697240.png)

![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2697241.png)

![Ethyl 4-[2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B2697247.png)

![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)

![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)

![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)

![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)

![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)